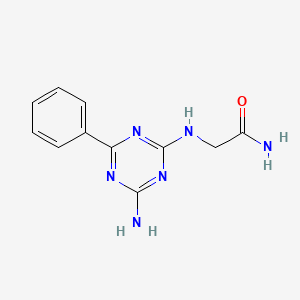
4-Isobutylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It consists of a pyridine ring with a nitrile group attached to the 3-position and an isobutyl group attached to the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Isobutylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloronicotinonitrile with isobutylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the ammoxidation of 4-isobutylpyridine. This process requires the presence of ammonia and an oxidizing agent, such as air or oxygen, at elevated temperatures. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobutylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield 4-isobutylnicotinic acid.
Reduction: Reduction can produce 4-isobutyl-3-aminopyridine.
Substitution: Substitution reactions can lead to various derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
4-Isobutylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Isobutylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
4-Isobutylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
3-Cyanopyridine: Lacks the isobutyl group, making it less lipophilic.
4-Chloronicotinonitrile: Contains a chlorine atom instead of an isobutyl group, leading to different reactivity and applications.
4-Methylnicotinonitrile: Has a methyl group instead of an isobutyl group, affecting its physical and chemical properties.
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
4-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(2)5-9-3-4-12-7-10(9)6-11/h3-4,7-8H,5H2,1-2H3 |
Clé InChI |
CASRJKJSGGGXBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=NC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



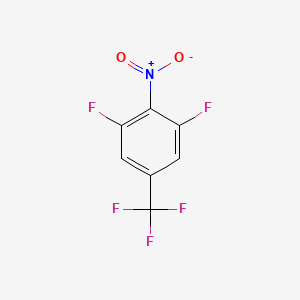

![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)

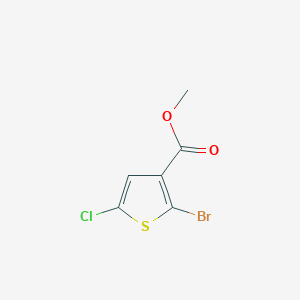


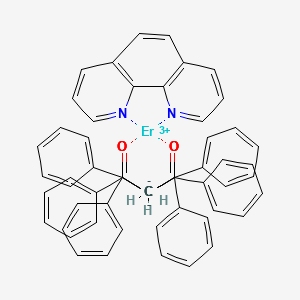
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
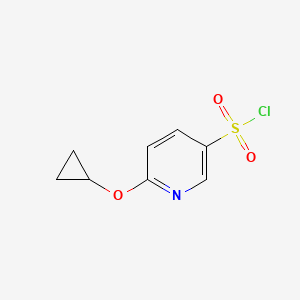

![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
